molecular formula C16H16N2O2 B5852467 N-(4-acetamido-3-methylphenyl)benzamide

N-(4-acetamido-3-methylphenyl)benzamide

カタログ番号: B5852467
分子量: 268.31 g/mol
InChIキー: OEBQYCHJTKOOIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamido-3-methylphenyl)benzamide is a chemical compound of interest in scientific research. The core benzamide structure is a significant pharmacophore in medicinal chemistry, with derivatives being investigated for a range of biological activities . For instance, various N-substituted benzamide analogs have been studied for their potential as antidiabetic agents, acting as α-glucosidase and α-amylase inhibitors to manage postprandial blood glucose levels . Other research into structurally similar compounds highlights their exploration as antimicrobial, anti-inflammatory, and anticancer agents . The presence of the acetamido group and methyl substitution on the phenyl ring in this compound may influence its physicochemical properties and binding affinity to biological targets. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(4-acetamido-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQYCHJTKOOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-3-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure high selectivity and yield. The process can be performed in a continuous flow microreactor system, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors is advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

N-(4-acetamido-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

N-(4-acetamido-3-methylphenyl)benzamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-(4-acetamido-3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

N-(4-(3-Phenylureido)phenyl)benzamide (6a–g)
  • Structure : Features a ureido (-NHCONH-) bridge at the para position.
  • Synthesis : Synthesized via coupling of benzoic acid with 4-chloroaniline, followed by reaction with alkyl/aryl chlorides (Scheme 1, ).
  • Biological Activity : Demonstrated anticancer activity in vitro, likely due to enhanced hydrogen bonding from the ureido group, improving target binding .
N-Substituted Phenyl Benzimidazole Analogues (e.g., W1)
  • Structure : Incorporates a benzimidazole-thioacetamido moiety.
  • Activity : Exhibits dual antimicrobial and anticancer properties. The benzimidazole ring enhances π-π stacking interactions with biological targets, a feature absent in the target compound .
  • Physicochemical Impact : Higher molecular weight (~500–600 Da) may limit bioavailability compared to the simpler N-(4-acetamido-3-methylphenyl)benzamide .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Contains a dimethoxyphenethyl chain.
  • Synthesis : Direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine ().
4-Nitro-N-(3-nitrophenyl)benzamide
  • Structure: Dual nitro (-NO₂) groups at meta and para positions.
  • Synthesis : Derived from 3-nitroaniline and 4-nitrobenzoyl chloride ().
  • Physicochemical Impact : Nitro groups increase electrophilicity and reactivity, making this compound more prone to reduction than the acetamido-methyl derivative .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents LogP (Predicted) Solubility Bioactivity Reference
This compound -NHCOCH₃, -CH₃ ~2.5 Moderate Anticancer (predicted)
N-(4-(3-Phenylureido)phenyl)benzamide -NHCONH- ~1.8 High Anticancer (confirmed)
W1 (Benzimidazole analogue) Benzimidazole-thioacetamido ~3.0 Low Antimicrobial, Anticancer
Rip-B -OCH₃, phenethyl chain ~3.2 Low Neuroactive (hypothesized)
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (para and meta) ~2.0 Moderate Crystallography studies

Notes:

  • LogP : The acetamido group in the target compound balances lipophilicity better than polar ureido or nitro groups.
  • Bioavailability : Bulkier analogues (e.g., W1) face challenges in cellular uptake compared to smaller derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetamido-3-methylphenyl)benzamide, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling benzoyl chloride derivatives to substituted aniline precursors. Key steps include amidation and acetylation, with strict control of temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., dichloromethane or DMF). Catalytic agents like HOBt (hydroxybenzotriazole) may improve coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm hydrogen and carbon environments, with DMSO-d6 as a solvent for detecting amide protons. FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D structure and hydrogen-bonding networks. Programs like WinGX and ORTEP-3 aid in visualization and thermal ellipsoid modeling .

Q. How can thermal stability and phase transitions of the compound be analyzed?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (TdT_d) and melting points (TmT_m). For example, a TdT_d >200°C suggests suitability for high-temperature applications. Sample preparation under inert gas (N2_2) prevents oxidative degradation .

Advanced Research Questions

Q. How can molecular docking and enzyme inhibition assays elucidate the compound's mechanism of action in cancer pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF). Focus on hydrogen bonds between the acetamido group and catalytic residues (e.g., Lys721 in EGFR).
  • Enzyme Assays : Measure IC50_{50} values via fluorescence-based kinase assays. Compare inhibition rates with controls (e.g., erlotinib) to evaluate potency. Discrepancies between computational and experimental data may indicate allosteric binding sites .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using multiple cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
  • Synergistic Studies : Test combinatorial effects with adjuvants (e.g., cell-penetrating peptides) to resolve low bioavailability issues. Statistical tools like ANOVA identify significant variations in IC50_{50} values .

Q. How do modifications to the benzamide scaffold (e.g., substituent position, electron-withdrawing groups) affect bioactivity and physicochemical properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) at the 3-methylphenyl group and compare logPP values (HPLC-measured) to correlate lipophilicity with membrane permeability.
  • Electronic Effects : Use DFT calculations (Gaussian 09) to map electron density distributions. For example, electron-withdrawing groups may enhance hydrogen-bond acceptor capacity, improving target binding .

Q. What computational and experimental approaches validate the compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability with HIV-1 protease. Monitor RMSD (<2 Å indicates stable complexes).
  • Fluorescence Quenching : Measure tryptophan fluorescence quenching in protease-ligand complexes to calculate binding constants (KbK_b) .

Data Contradiction and Optimization

Q. How can conflicting cytotoxicity results between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Conduct ADME studies (e.g., microsomal stability assays) to identify metabolic liabilities. LC-MS/MS quantifies plasma concentrations in rodent models.
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and reduce off-target effects .

Q. What analytical techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2_2) conditions at 37°C. Monitor degradation via UPLC-MS.
  • Circular Dichroism (CD) : Assess conformational changes in protein targets post-binding to rule out denaturation artifacts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。